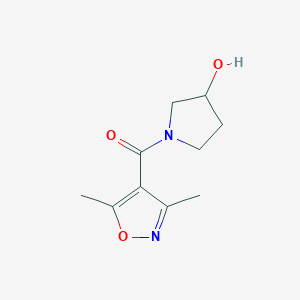

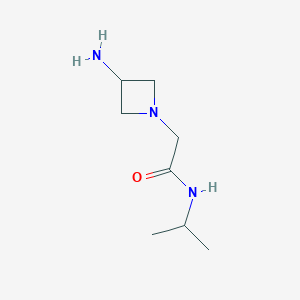

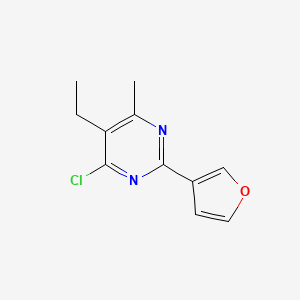

![molecular formula C7H6ClN3 B1489873 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine CAS No. 944501-84-2](/img/structure/B1489873.png)

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the CAS Number: 944501-84-2 . It has a molecular weight of 167.6 . The IUPAC name for this compound is 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is represented by the InChI code: 1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Biomedical Applications

Pyrazolo[3,4-b]pyridines, the family to which 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine belongs, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds have been covered in these studies .

Antibacterial Studies

Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed, synthesized, and analyzed for their drug-like molecule nature and in vitro analyses for their inhibition potentials against S. aureus and K. pneumoniae . The compounds 24 and 27 have been identified as the high potential molecules in this series based on in vitro experiments .

Anticancer Research

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Pyrazolo[3,4-b]pyridines have been studied for their potential in cancer treatment .

Antiviral Activity

The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Antifungal Activity

As mentioned above, pyrazolopyridines have also been studied for their antifungal activity .

Synthesis and Design of Novel Compounds

With evident biological importance, a new series of pyrazolo[3,4-b]pyridines have been designed and synthesized . These novel compounds can potentially lead to the discovery of new drugs and treatments .

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrazolo-pyridine derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrazolo-pyridine compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Pyrazolo-pyridine derivatives have been shown to influence several biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (1676) suggests it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed throughout the body .

Result of Action

Related compounds have been shown to induce changes in cell cycle progression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the pH and ionic strength of its environment.

Propriétés

IUPAC Name |

4-chloro-2-methylpyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNUWKXDSKRRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC=NC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.